molecular formula C16H15N5O B2668193 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921166-50-9

4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2668193
CAS No.: 921166-50-9
M. Wt: 293.33
InChI Key: KHVIQIGRONIVCO-UHFFFAOYSA-N
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Description

4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids .

Preparation Methods

The synthesis of 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and a nitrile compound.

    Attachment of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction.

Chemical Reactions Analysis

4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with biological targets through hydrogen bonding and electrostatic interactions. The tetrazole ring mimics the carboxylate group, allowing it to bind to enzymes and receptors that typically interact with carboxylic acids . This interaction can inhibit or activate specific biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can be compared to other tetrazole-containing compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards different biological targets.

Properties

IUPAC Name

4-methyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-12-7-9-13(10-8-12)16(22)17-11-15-18-19-20-21(15)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVIQIGRONIVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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